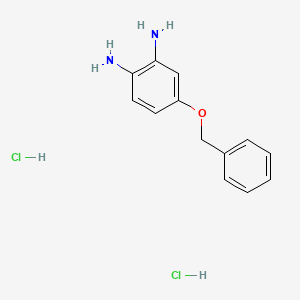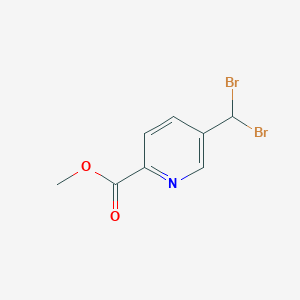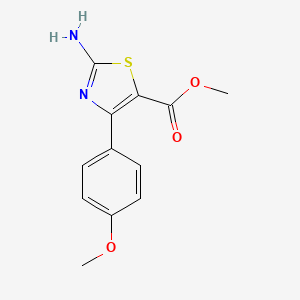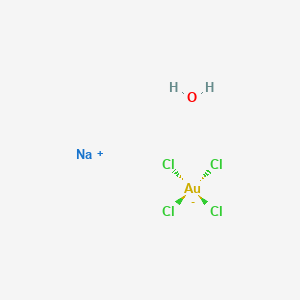
4-Chloro-2-methylpyridin-3-amine
Descripción general
Descripción
4-Chloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.58 g/mol . It is a key intermediate in the synthesis of nevirapine .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylpyridin-3-amine involves several steps. It can be prepared from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, a one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyridin-3-amine shows one intramolecular N—H⋯Cl contact. The crystal packing is stabilized by an intermolecular N—H⋯N hydrogen bond .Chemical Reactions Analysis
4-Chloro-2-methylpyridin-3-amine is a versatile chemical compound used in various scientific research. It exhibits great potential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.Physical And Chemical Properties Analysis
4-Chloro-2-methylpyridin-3-amine has a molecular weight of 142.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 142.0297759 g/mol. Its topological polar surface area is 38.9 Ų .Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
“4-Chloro-2-methylpyridin-3-amine” can be used in Chromatography or Mass Spectrometry applications . It can be used as a measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Suzuki Cross-Coupling Reaction
This compound can be used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The compound is also used in quantum mechanical investigations . Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
Biological Activities
“4-Chloro-2-methylpyridin-3-amine” has been used in the study of biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated .
Synthesis of Nevirapine
“4-Chloro-2-methylpyridin-3-amine” is a key intermediate for the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor, which has been established to be clinically useful for the treatment of infection by HIV-1 .
Formation of Methoxo-Bridged Copper (II) Complexes
“4-Chloro-2-methylpyridin-3-amine” acts as a ligand and forms methoxo-bridged copper (II) complexes . This can be used in various chemical reactions and studies .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Chloro-2-methylpyridin-3-amine might interact with its targets through a process involving oxidative addition and transmetalation . The compound could potentially donate electrons to form new bonds, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Similar compounds are often characterized by their lipophilicity and water solubility , which can impact their bioavailability.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIJBBFOOLCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603440 | |
| Record name | 4-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyridin-3-amine | |
CAS RN |
1211399-74-4 | |
| Record name | 4-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)


